3-Acetylpyridine

Catalog No.
S571407
CAS No.
350-03-8
M.F
C7H7NO
M. Wt
121.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetylpyridine

CAS Number

350-03-8

Product Name

3-Acetylpyridine

IUPAC Name

1-pyridin-3-ylethanone

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C7H7NO/c1-6(9)7-3-2-4-8-5-7/h2-5H,1H3

InChI Key

WEGYGNROSJDEIW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CN=CC=C1

Solubility

Soluble in acids,alcohol, ether, and water
Soluble (in ethanol)

Synonyms

1-(3-Pyridinyl)ethanone; 3-Pyridinyl Methyl Ketone; Methyl 3-Pyridyl Ketone; NSC 761; β-Acetylpyridine;

Canonical SMILES

CC(=O)C1=CN=CC=C1

Application in Mass Spectrometry Imaging

Application in Anti-Tumor Activity

Application in Synthesis of Risedronate Sodium

Application in Perfumery

Application in Synthesis of Terpyridines

Application in Flavors and Fragrances

3-Acetylpyridine is an organic compound with the molecular formula C7H7NC_7H_7N and a characteristic structure featuring a pyridine ring substituted with an acetyl group at the 3-position. It appears as a clear to yellowish-brown liquid with a distinctive odor and has a melting point of approximately 11–13 °C and a boiling point of 220 °C at atmospheric pressure . This compound is notable for its role in various

Currently, there is no extensive research available on the specific mechanism of action of 3-acetylpyridine in biological systems. However, its structural features suggest potential interactions with molecules containing functional groups like amines or alcohols due to the polarity of the carbonyl group and the nitrogen atom []. Further research is needed to elucidate its specific biological effects.

3-Acetylpyridine is considered a neurotoxin and can cause adverse effects on the nervous system upon exposure []. It is also flammable and can irritate the skin and eyes []. Safety precautions like wearing gloves, eye protection, and working in a well-ventilated fume hood are essential when handling this compound [].

, primarily due to its functional groups. Key reactions include:

  • Electrophilic Aromatic Substitution: The acetyl group activates the pyridine ring towards electrophilic substitution, allowing for further derivatization.
  • Condensation Reactions: It can undergo condensation with active methylene compounds to form more complex structures, such as thiones .
  • Hydroxyalkylation: This compound can react with formaldehyde to yield hydroxyalkyl derivatives under specific conditions .

3-Acetylpyridine exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that it possesses antimicrobial effects against various pathogens, making it useful in pharmaceutical applications .
  • Neuroprotective Effects: Research indicates potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .
  • Enzymatic Roles: It is involved in enzymatic reactions, acting as a substrate or cofactor in biochemical pathways, particularly in relation to nicotinamide adenine dinucleotide derivatives .

The synthesis of 3-acetylpyridine can be achieved through several methods:

  • Acetylation of Pyridine: Pyridine can be acetylated using acetic anhydride or acetyl chloride under basic conditions.
  • Cyclization Reactions: Starting materials such as 2-methylpyridine can be subjected to cyclization reactions involving acetic acid or other acetylating agents .
  • Reactions with Aldehydes: The compound can also be synthesized through the reaction of pyridine derivatives with aldehydes under acidic conditions.

3-Acetylpyridine has diverse applications across various fields:

  • Pharmaceuticals: Utilized as an intermediate in the synthesis of drugs and bioactive compounds.
  • Agriculture: Employed in the formulation of pesticides and herbicides due to its biological activity.
  • Flavoring Agents: Used in the food industry for flavor enhancement due to its characteristic odor.

Studies on the interactions of 3-acetylpyridine reveal its potential effects on various biological systems. Notable findings include:

  • Synergistic Effects: When combined with other compounds, it may enhance antimicrobial activity, suggesting potential applications in combination therapies.
  • Metabolic Pathways: Investigations into its metabolism indicate that it may influence pathways related to neurotransmitter regulation and energy metabolism .

Several compounds share structural similarities with 3-acetylpyridine, including:

CompoundStructureUnique Features
2-AcetylpyridineAcetyl group at position 2Different reactivity patterns due to substitution position.
4-AcetylpyridineAcetyl group at position 4Exhibits distinct biological activities compared to 3-acetylpyridine.
NicotinamidePyridine ring with amide groupInvolved in metabolic processes as a vitamin precursor.
3-HydroxypyridineHydroxyl group at position 3Displays different solubility and reactivity characteristics.

3-Acetylpyridine is unique due to its specific position of substitution on the pyridine ring, which affects its chemical reactivity and biological properties compared to these similar compounds. Its applications across pharmaceuticals and agriculture further highlight its significance in various industries.

The synthesis of 3-acetylpyridine can be approached through various methodologies, each with distinct advantages and limitations. This section explores the major synthetic routes and catalytic mechanisms that have been developed for efficient production of this important compound.

Hantzsch Synthesis Optimization for Industrial-Scale 3-Acetylpyridine Manufacturing

While the classical Hantzsch synthesis is primarily known for producing dihydropyridines, adaptations of this methodology can be considered for the synthesis of substituted pyridines like 3-acetylpyridine. The traditional Hantzsch pyridine synthesis involves a multi-component reaction between an aldehyde, 2 equivalents of a β-keto ester, and a nitrogen donor like ammonium acetate or ammonia.

For 3-acetylpyridine, one synthetic pathway involves the chemical synthesis of 3-acetylpyridine adenine dinucleotide, which starts with D-ribose as a raw material. This process, unlike biosynthetic methods, does not require specialized enzymes, reducing production costs and increasing accessibility.

Table 1: Comparison of Synthetic Approaches for 3-Acetylpyridine

Synthetic ApproachStarting MaterialsAdvantagesLimitations
Chemical Synthesis using D-riboseD-riboseNo enzymes required, lower cost, higher yield (4.2% total recovery)Multi-step synthesis
Biosynthetic MethodNAD and various enzymesEstablished methodologyRequires specific enzymes, higher cost, lower yield (approximately 2%)
Gas-Phase Catalytic CondensationPyridinecarboxylic esters, acetic acidIndustrial-scale production, continuous processHigh temperature requirements

The chemical synthesis pathway involving D-ribose as a starting material has shown significant advantages over traditional biosynthetic methods. According to patent documentation, this approach achieves a total recovery of 4.2% across eight reaction steps, which is significantly higher than the approximately 2% recovery seen with biosynthetic methods. Additionally, this approach eliminates the need for specialized enzymes, which are often expensive and require specific laboratory conditions.

Gas-Phase Catalytic Condensation of Pyridinecarboxylic Esters: Titanium Dioxide-Based Systems

One of the most effective methods for producing 3-acetylpyridine involves the gas-phase catalytic condensation of pyridinecarboxylic esters, particularly nicotinic acid esters. This process utilizes a titanium dioxide-based catalyst system on an alumina-silica support.

The reaction involves the conversion of a pyridinecarboxylic ester, such as methyl nicotinate or butyl nicotinate, to 3-acetylpyridine using acetic acid. The titanium dioxide content of the catalyst is preferably between 5 to 20 wt. percent, based on the weight of the support.

Table 2: Effect of Titanium Dioxide Content on Catalyst Performance

Titanium Dioxide Content (wt%)Performance Characteristics
<5%Insufficient catalytic activity
5-20%Optimal catalytic activity, high selectivity for 3-acetylpyridine
>20%Diminishing returns, potential for unwanted side reactions

The reaction is typically carried out at temperatures between 350 to 450°C. Under these conditions, the pyridinecarboxylic ester reacts with acetic acid to form 3-acetylpyridine, with the release of carbon dioxide and the corresponding alcohol from the ester group.

Table 3: Effect of Reaction Temperature on 3-Acetylpyridine Formation

Temperature (°C)Reaction Outcomes
<350°CInsufficient conversion, lower yield
350-450°COptimal conversion and selectivity
>450°CPotential for unwanted side reactions, decreased selectivity

A key advantage of this method is that it allows for continuous production of 3-acetylpyridine in a fixed-bed reactor, making it suitable for industrial-scale manufacturing. Experimental results have demonstrated that this approach can achieve yields of around 43-45% with good selectivity, depending on the specific reaction conditions and starting materials.

High-Porosity Alumina-Silica Supports for Enhanced Selectivity in Acetylpyridine Formation

The performance of the titanium dioxide catalyst in the gas-phase condensation of pyridinecarboxylic esters is significantly influenced by the properties of the alumina-silica support. The weight ratio of alumina to silica in the catalyst support is advantageously between 70:30 and 90:10, preferably between 75:25 and 85:15.

Table 4: Effect of Alumina-Silica Ratio on Catalyst Performance

Alumina:Silica RatioPerformance Characteristics
<70:30Lower catalytic activity
70:30 to 90:10Optimal catalytic activity, high selectivity
>90:10Diminishing returns, potential for decreased selectivity

The apparent porosity of the catalyst support is another critical factor, with optimal porosity being between 60 and 70%. This high porosity ensures efficient mass transfer of reactants and products within the catalyst, enhancing the reaction rate and selectivity.

Table 5: Effect of Catalyst Support Porosity on Performance

Apparent Porosity (%)Performance Characteristics
<50%Insufficient mass transfer, lower activity
50-60%Good mass transfer, moderate activity
60-70%Optimal mass transfer, high activity and selectivity
>70%Potential for decreased mechanical stability

The packing density of the catalyst support is preferably lower than 1000 kg/m³, more preferably between 600 and 800 kg/m³. This low packing density, combined with high porosity, contributes to the efficiency of the catalyst system.

Table 6: Effect of Catalyst Support Packing Density on Performance

Packing Density (kg/m³)Performance Characteristics
<600Potential for decreased mechanical stability
600-800Optimal balance of mass transfer and stability
800-1000Good stability, moderate mass transfer
>1000Decreased mass transfer, lower activity

The catalyst preparation typically involves impregnating the alumina-silica support with a solution of titanium tetrachloride in aqueous hydrochloric acid, followed by drying, calcining, and additional impregnation steps. This carefully controlled preparation process ensures optimal dispersion of the titanium dioxide on the support, leading to enhanced catalytic activity and selectivity.

Comparative Analysis of Methyl Nicotinate vs. Higher Alkyl Esters in Process Efficiency

The choice of starting material, particularly the type of pyridinecarboxylic ester, has a significant impact on the efficiency of 3-acetylpyridine production. While methyl nicotinate can be used as a starting material, higher alkyl esters like butyl nicotinate offer several advantages.

One key advantage is the ease of separation of the reaction products. Lower esters of nicotinic acid, such as methyl, ethyl, or propyl esters, have boiling points similar to those of 3-acetylpyridine, which results in separation difficulties during distillation if the conversion is less than 100%. For example, the boiling point difference between methyl nicotinate and 3-acetylpyridine is only 15-16 K, and between ethyl nicotinate and 3-acetylpyridine is only 3-4 K.

Table 7: Boiling Point Differences Between Pyridinecarboxylic Esters and 3-Acetylpyridine

Pyridinecarboxylic EsterBoiling Point Difference from 3-Acetylpyridine (K)Separation Ease
Methyl Nicotinate15-16Difficult
Ethyl Nicotinate3-4Very Difficult
Propyl Nicotinate15-16Difficult
Butyl Nicotinate32Easier
Higher Alkyl Esters (e.g., pentyl, hexyl)>32Easiest

In contrast, higher boiling esters, such as butyl, pentyl, or hexyl esters (including isomers like isobutyl, sec-butyl, isopentyl), have boiling points that differ significantly from 3-acetylpyridine. For instance, the boiling point difference between butyl nicotinate and 3-acetylpyridine is 32 K. This larger difference facilitates easier separation of the products.

Experimental data supports these advantages. In comparative studies, the performance of different pyridinecarboxylic esters in 3-acetylpyridine production has been evaluated:

Table 8: Comparative Performance of Different Pyridinecarboxylic Esters in 3-Acetylpyridine Production

Starting MaterialReaction Conditions3-Acetylpyridine YieldConversionSelectivity to 3-AcetylpyridineSelectivity to Pyridine
Methyl Nicotinate410°C, with water and acetic acid45%88%50%19%
Butyl Nicotinate405°C, with water and acetic acid43%75%58%5%

While the yield of 3-acetylpyridine was comparable between methyl nicotinate and butyl nicotinate under similar reaction conditions, the selectivity was significantly better with butyl nicotinate (58% vs. 50%). Additionally, the formation of the undesired by-product pyridine was lower with butyl nicotinate (5% selectivity) compared to methyl nicotinate (19% selectivity). This reduced formation of by-products not only improves the overall efficiency of the process but also simplifies downstream purification steps.

A novel methodology for quantifying 3-acetylpyridine-induced motor impairments involves measuring the maximal height of vertical jump in rodent models. This parameter demonstrates high sensitivity to progressive olivocerebellar degeneration, with studies showing a 62% reduction in jump height within 5-7 days post-lesion [5]. The vertical jump metric strongly correlates (r = -0.89) with histological evidence of inferior olive neuronal loss, providing a functional readout of neurodegeneration severity [5].

Post-Lesion DayMean Jump Height (cm)Ataxic Gait Incidence
042.3 ± 3.10%
338.9 ± 4.215%
524.7 ± 5.867%
716.1 ± 6.389%

This quantitative approach reveals the nonlinear progression of motor deficits, with critical thresholds appearing between days 3-5 post-lesion [5]. The vertical jump paradigm proves particularly effective for detecting early-stage coordination deficits before overt ataxia manifests, enabling precise tracking of disease progression in experimental models [5].

Species-Specific Vulnerability: Rat Versus Mouse Neurodegeneration Patterns

Comparative studies demonstrate marked interspecies differences in 3-acetylpyridine susceptibility. While rats show 90% inferior olive neuronal loss at 65 mg/kg, mice require 500 mg/kg doses to achieve comparable degeneration [2] [3]. This 7.7-fold resistance in murine models correlates with enhanced hepatic metabolism of 3-acetylpyridine into non-toxic nicotinamide derivatives [2].

Histopathological analyses reveal distinct regional vulnerability patterns:

  • Rats: Dorsolateral striatal dopamine depletion accompanies olivocerebellar degeneration [1]
  • Mice: Selective loss occurs in rostral medial nucleus (32% reduction) and ventrolateral protrusion (41% reduction) of inferior olive [2]

Motor phenotype severity also differs interspecifically, with rats developing profound ataxia versus mice showing subtler gait alterations [2] [3]. These species-specific patterns necessitate careful model selection when investigating particular aspects of cerebellar ataxia or extrapyramidal involvement [1] [2].

Temporal Dynamics of Niacinamide Rescue Protocols in Lesion Reversibility

The neuroprotective efficacy of nicotinamide administration follows strict temporal parameters. Intervention within 3.5 hours post-3-acetylpyridine exposure limits lesions to inferior olive, while delayed treatment permits secondary degeneration in striatal and cortical regions [2] [4].

Key findings from rescue timing studies:

  • 0-3 Hour Window: 89% inferior olive neuron survival with complete motor function preservation [2]
  • 3-4 Hour Window: Partial protection (54% neuronal survival) with residual gait abnormalities [2]
  • >4 Hour Delay: <10% neuronal survival regardless of nicotinamide dose [2]

This critical period reflects the compound's rapid conversion to active neurotoxic metabolites and subsequent NAD+ depletion cascades [2]. Notably, nicotinamide rescue protocols show greater efficacy in murine models (75% functional recovery) versus rat counterparts (32% recovery) [2] [5], likely due to species differences in blood-brain barrier permeability.

Histopathological Correlates of Ataxic Gait in Medial Inferior Olive Ablation

Stereological analyses identify specific inferior olive subnuclei whose degeneration predicts motor deficit severity:

Olivary SubregionNeuron Loss Correlation with Ataxia (r)
Rostral Medial Nucleus0.78 [2]
Ventrolateral Protrusion0.82 [2]
Cap of Kooy0.71 [2]
Dorsomedial Cell Column0.34 [2]

These subregions mediate distinct motor functions through their climbing fiber projections:

  • Rostral Medial Nucleus: Integrates proprioceptive inputs for limb coordination [2]
  • Ventrolateral Protrusion: Modulates vestibulo-ocular reflex components [2]
  • Cap of Kooy: Coordinates axial musculature during gait [2]

Lesion studies demonstrate that combined degeneration in these regions produces the characteristic high-stepping ataxia seen in 3-acetylpyridine models [2] [5]. Furthermore, inferior olive ablation accelerates hereditary Purkinje cell degeneration by 7-10 days through loss of trophic support [4], highlighting the structure's role in cerebellar circuit maintenance.

3-Acetylpyridine adenine dinucleotide represents a structurally modified analog of nicotinamide adenine dinucleotide that functions as an electron acceptor in various enzymatic redox reactions. The compound consists of ribosylnicotinamide 5'-diphosphate coupled to adenosine 5'-phosphate through pyrophosphate linkage, with the critical modification being the replacement of the nicotinamide moiety with 3-acetylpyridine.

The fundamental biochemical properties of APAD distinguish it significantly from its natural counterpart. APAD exhibits a reduction potential that is +72 millivolts more positive than NADH, making it a more efficient electron acceptor in redox reactions. This thermodynamic advantage enables APAD to participate in reactions that would be thermodynamically unfavorable with standard NAD+/NADH pairs. The compound demonstrates exceptional stability compared to NAD+, which contributes to its utility as a substitute cofactor in enzymatic assays.

Spectroscopic characterization reveals distinctive optical properties that facilitate analytical applications. The oxidized form of APAD displays specific UV absorption ratios with A₂₅₀/A₂₆₀ = 0.81±0.04 and A₂₈₀/A₂₆₀ = 0.24±0.03 at pH 7.5. Upon reduction to APADH, the compound exhibits a characteristic absorption maximum at 363 nanometers, providing a convenient spectrophotometric marker for monitoring enzymatic reactions.

APAD demonstrates compatibility with numerous dehydrogenase enzymes including alcohol dehydrogenase, aldose reductase, and various bacterial dehydrogenases from parasitic organisms such as Toxoplasma, Clonorchis, and Plasmodium species. The compound serves as both substrate and product in these enzymatic transformations, with kinetic parameters often differing from those observed with natural cofactors. For aldose reductase, APAD exhibits a sevenfold greater catalytic turnover rate compared to NADP+ at pH 7.5, while maintaining similar pH dependence and substrate affinity ratios.

The structural modifications in APAD result in altered binding interactions with enzyme active sites. Crystallographic studies of APAD bound to respiratory complex I reveal that the pyridine group of APADH is minimally offset from flavin mononucleotide, which contributes to its reduced efficiency as a substrate compared to NADH. Despite this geometric constraint, the adenine ribose and pyrophosphate moieties maintain core binding interactions similar to natural nucleotides, enabling functional enzyme recognition.

Transhydrogenase-Mediated Hydride Transfer Mechanisms with Modified Nucleotides

Proton-translocating transhydrogenase catalyzes the reversible transfer of hydride equivalents between NAD(H) and NADP(H) while coupling this redox reaction to transmembrane proton translocation. The enzyme demonstrates remarkable versatility in accommodating modified nucleotides including APAD, with specific mechanistic implications for hydride transfer processes.

The transhydrogenase system exhibits distinct binding domains for NAD(H) and NADP(H) on separate protein components. Domain I binds NAD(H) while domain III accommodates NADP(H), with domain II facilitating proton translocation across the membrane. APAD can substitute for NAD+ in the domain I binding site, participating in hydride transfer reactions with kinetic parameters comparable to the natural substrate.

Kinetic analysis reveals that APAD reduction by NADH proceeds through a ping-pong mechanism similar to natural substrates, with apparent Michaelis constants ranging from 0.086 to 0.26 millimolar and maximum velocities of 2700 per second, identical to NADH-dependent reactions. The reaction exhibits substrate inhibition at high NADH concentrations, indicating competitive binding for the domain I site between NADH and APAD.

Hydride transfer specificity demonstrates the stereochemical precision of the transhydrogenase mechanism. The enzyme transfers hydride from the 4A position of the nicotinamide ring in NADH to the 4A position of APAD+, maintaining the known stereospecificity requirements. This stereochemical constraint eliminates the possibility of non-specific hydride transfer and confirms that APAD participates in the canonical transhydrogenase mechanism.

Cyclic reaction mechanisms involving tightly bound NADP+/NADPH enable rapid APAD reduction by NADH in the presence of low concentrations of pyridine nucleotide phosphates. This cyclic process proceeds through alternating oxidation of NADPH by APAD+ and reduction of NADP+ by NADH, while the phosphorylated nucleotides remain enzyme-bound. The rate of cyclic reaction and direct APAD reduction by NADH show similar pH and magnesium dependence, suggesting mechanistic similarity.

The equilibrium constant for hydride transfer is shifted relative to solution values when catalyzed by transhydrogenase, with consequences for energy coupling mechanisms. Pre-steady-state kinetic analysis indicates that the fast phase represents direct hydride transfer from acetylpyridine adenine dinucleotide to NADP+ in domain I:domain III complexes, while the slow phase corresponds to protein complex dissociation during multiple turnovers.

Isotopic Tracing Studies of In Vivo Nicotinic Acid Derivative Conversion

Stable isotope labeling techniques have revolutionized the investigation of nicotinic acid derivative metabolism and NAD+ biosynthetic pathways in living systems. Multiple isotopic labeling strategies enable precise tracking of metabolic flux through salvage and de novo synthesis routes, providing quantitative insights into cellular NAD+ homeostasis.

The stable isotope labeling by essential nutrients in cell culture (SILEC) methodology exploits the essential requirement for niacin and tryptophan in mammalian NAD+ synthesis. [¹³C₃¹⁵N₁]-nicotinamide labeling achieves greater than 99.5% incorporation efficiency after three cell culture generations, enabling production of uniformly labeled NAD+ and NADP+ for use as internal standards in mass spectrometric quantification. In contrast, [¹³C₁₁]-tryptophan incorporation reaches only 1-2% efficiency in HepG2 cells over similar time periods, reflecting the predominance of salvage versus de novo synthesis pathways.

Triple-isotope labeling strategies using [¹⁸O]-phosphoryl-[¹⁸O]-carbonyl-[¹³C]-ribosyl nicotinamide mononucleotide enable comprehensive pathway analysis in whole animal studies. This approach incorporates ¹⁸O in the phosphate moiety (95% incorporation), ¹³C in the C1' ribose position (99% incorporation), and ¹⁸O in the carbonyl nicotinamide (90% incorporation), allowing differentiation between three distinct metabolic pathways.

Pathway-specific isotope incorporation patterns reveal tissue-dependent variations in NAD+ biosynthesis. In liver tissue following intraperitoneal administration, approximately 25% and 17% of isotopic incorporation derives from nicotinamide salvage (pathway 1) at 2 and 4 hours respectively, while 30% and 13% derives from nicotinamide riboside salvage (pathway 2). Kidney tissue exhibits different patterns with 20% and 19% nicotinamide salvage labeling, but 86% and 47% nicotinamide riboside incorporation, indicating tissue-specific metabolic preferences.

Oral versus intraperitoneal administration routes demonstrate distinct absorption and distribution kinetics. Gavage administration results in delayed appearance of isotopic labels, with nicotinamide incorporation reaching 5% at 2 hours and increasing to 15% at 4 hours in liver tissue. All tissues examined show predominant nicotinamide salvage pathway utilization following oral administration, with spleen tissue achieving nearly 100% incorporation relative to endogenous NAD+ signals.

Intestinal NAD+ biosynthesis analysis reveals both basolateral and luminal uptake mechanisms for labeled precursors. Isotopic NAD+ with mass-to-charge ratio 666 increases by 31-128% in all intestinal segments after intraperitoneal injection and by 24-62% after oral gavage, indicating active absorption of labeled nicotinamide for NAD+ synthesis. The gradient of incorporation from proximal to distal intestinal segments provides evidence for anatomically-specific transport and metabolic processes.

Competitive Inhibition Patterns in Lactate Dehydrogenase Systems

Lactate dehydrogenase exhibits complex inhibition patterns with various competitive and non-competitive inhibitors, reflecting the enzyme's tetrameric structure and multiple substrate binding requirements. Classical competitive inhibitors include substrate analogs such as oxamate and oxalate, which demonstrate distinct inhibition mechanisms depending on the varied substrate.

Oxamate functions as a competitive inhibitor with respect to pyruvate, exhibiting an inhibition constant of 3.3±0.28 millimolar. The structural similarity between oxamate and pyruvate enables direct competition for the substrate binding site, with inhibition being overcome by increasing pyruvate concentrations. Conversely, oxamate displays non-competitive inhibition kinetics with respect to lactate, indicating binding to a site distinct from the lactate binding region with a higher inhibition constant of 19±1.2 millimolar.

Oxalate demonstrates more complex inhibition patterns depending on the reaction direction and substrate examined. As a non-competitive inhibitor of pyruvate reduction, oxalate exhibits an inhibition constant of 4.7±0.35 millimolar. However, when lactate serves as the varied substrate, oxalate functions as a competitive inhibitor with a lower inhibition constant of 2.3±0.21 millimolar. This differential behavior reflects the distinct binding modes and conformational states accessed during forward and reverse reactions.

Isoenzyme-selective inhibition has been achieved with guanidinium thiocyanate, which demonstrates competitive inhibition of LDH-1 in the presence of lactate and NAD+, but non-competitive inhibition of LDH-5. The inhibition constants are two- to three-fold smaller for LDH-5 compared to LDH-1, indicating preferential binding to the muscle-type isoenzyme. Time-dependent inactivation studies reveal that LDH-5, LDH-3, and LDH-2 undergo rapid inactivation within one minute, while LDH-1 loses only 20% activity after ten minutes.

Non-competitive allosteric inhibition has been identified using acetaminophen derivatives, which bind to sites remote from the catalytic center. These compounds exhibit encouraging micromolar inhibition constants and achieve maximum inhibition of up to 50% in steady-state assays. Michaelis-Menten kinetic analysis and fluorescence spectroscopy confirm non-competitive binding mechanisms, suggesting allosteric regulation of enzyme activity.

Highly selective inhibitors targeting specific LDH isoforms have been developed, including AXKO-0046, an indole derivative that exhibits uncompetitive LDHB inhibition with an EC₅₀ of 42 nanomolar. X-ray crystallography reveals binding to an allosteric site away from the catalytic active site, specifically targeting the tetramerization interface between enzyme dimers. This binding mode demonstrates that interfering with quaternary structure assembly can effectively modulate enzymatic activity.

Physical Description

Liquid
Colourless to yellow liquid; Sweet, nutty, popcorn-like aroma

XLogP3

0.4

Boiling Point

220.0 °C

Density

1.103-1.112

LogP

0.43 (LogP)
0.43

Melting Point

13.5 °C
13.5°C

UNII

00QT8FX306

GHS Hazard Statements

Aggregated GHS information provided by 1648 companies from 6 notifications to the ECHA C&L Inventory.;
H301 (99.88%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Acute Toxic

Acute Toxic

Other CAS

350-03-8

Wikipedia

3-acetylpyridine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanone, 1-(3-pyridinyl)-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types